![molecular formula C34H52N10O12 B12378410 2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of the core pentazacyclopentadecane ring, followed by the sequential addition of the various side chains and functional groups. Common reagents used in these steps include protecting groups, coupling agents, and specific catalysts to facilitate the formation of peptide bonds and other linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes it susceptible to oxidation reactions, which can be used to modify its structure or introduce new functional groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could produce ketones or aldehydes, while reduction of carbonyl groups could yield alcohols or amines. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its complex structure and multiple functional groups make it a useful tool for probing biological systems, such as studying enzyme-substrate interactions or the effects of specific functional groups on biological activity.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, either as a lead compound for new therapeutics or as a tool for studying disease mechanisms.
Industry: Its unique properties could make it useful in various industrial applications, such as the development of new materials or catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity or function. The compound’s multiple functional groups and chiral centers provide numerous points of interaction, allowing it to engage with a wide range of targets and pathways.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to other similar compounds based on its structure and functional groups Similar compounds might include other peptides or peptidomimetics, which share the core pentazacyclopentadecane ring or similar side chains
List of Similar Compounds
- Peptides with similar ring structures
- Peptidomimetics with analogous side chains
- Compounds with multiple chiral centers and functional groups
Eigenschaften
Molekularformel |
C34H52N10O12 |
|---|---|
Molekulargewicht |
792.8 g/mol |
IUPAC-Name |
2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21-,22-,25-,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
GUPUFVWCDYSPBQ-WTONCQCASA-N |
Isomerische SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |
Kanonische SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


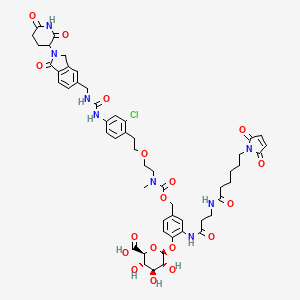
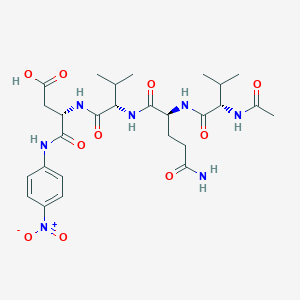

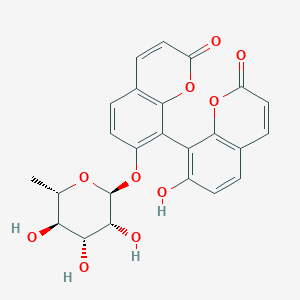
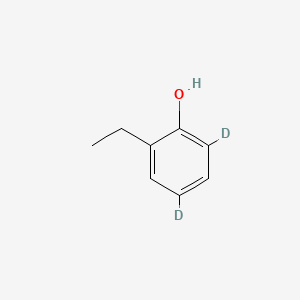
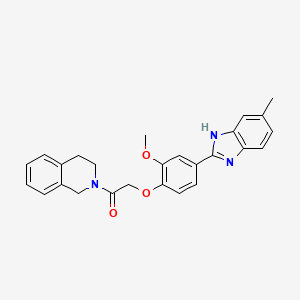
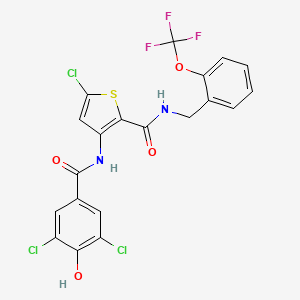
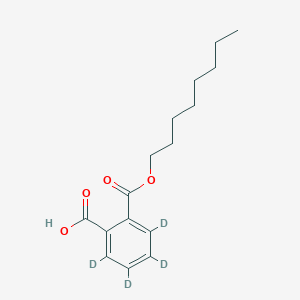
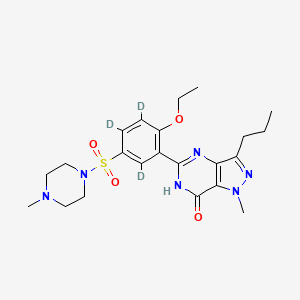

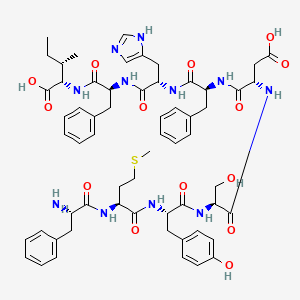
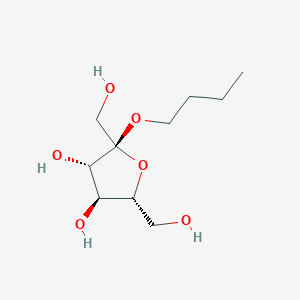
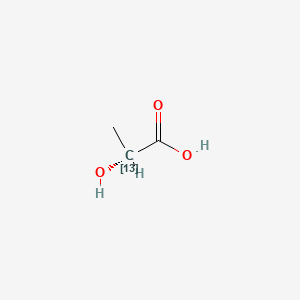
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
